Arg-Leu

Plasma Stability Metabolism In Vivo Pharmacology

Generic dipeptide sourcing often ignores N-terminal identity, yet plasma stability and cellular uptake are residue-dependent-substituting Gly-Leu or Leu-Arg for Arg-Leu alters hydrolysis rates and transport kinetics, compromising experimental reproducibility. • Rapid, quantifiable plasma hydrolysis enables discrimination of intact peptide uptake versus free amino acid scavenging in PEPT1 transporter assays. • Exceptional isomeric resolution (Riso > 2.0) by kinetic MS method ensures reliable calibrant performance for metabolomics and biomarker quantitation. • Amphipathic Arg/Leu architecture serves as a compact probe for mapping charged and hydrophobic binding pockets with minimal steric interference. Supplied with ≥98% HPLC purity and batch-specific CoA for lot-to-lot consistency.

Molecular Formula C12H25N5O3
Molecular Weight 287.36 g/mol
CAS No. 1188-24-5
Cat. No. B178269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Leu
CAS1188-24-5
Molecular FormulaC12H25N5O3
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1
InChIKeyWYBVBIHNJWOLCJ-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arg-Leu (CAS 1188-24-5): A Bioactive Dipeptide Probe with Quantifiable Plasma Stability Differentiation


L-Arginyl-L-Leucine (Arg-Leu) is a naturally occurring dipeptide composed of the basic amino acid L-arginine and the hydrophobic amino acid L-leucine, functioning as a human metabolite [1]. Its molecular formula is C12H25N5O3 with a molecular weight of 287.36 Da . Arg-Leu has been identified through peptide screening methodologies and serves as a research tool for investigating protein interactions, epitope mapping, and functional analysis [1]. The compound's amphipathic character, arising from the juxtaposition of a charged guanidino group and a nonpolar isobutyl side chain, underpins its distinct biophysical behavior in enzymatic and cellular systems compared to other dipeptides.

Why Arg-Leu Cannot Be Interchanged with Other Dipeptides for Metabolic and Functional Assays


While many dipeptides are commercially available as generic research tools, assuming functional equivalence in biological systems is scientifically unsound. The N-terminal amino acid residue critically dictates a dipeptide's plasma stability and metabolic fate in vivo [1]. The data demonstrate that substituting the N-terminal residue from glycine to arginine dramatically alters the dipeptide's hydrolysis rate and half-life, precluding simple one-for-one substitution without altering experimental outcomes. Furthermore, cellular utilization of Arg-Leu differs quantifiably from its reversed-sequence isomer Leu-Arg, underscoring that even isomeric pairs cannot be considered interchangeable surrogates for substrate delivery or metabolic studies [2].

Arg-Leu (1188-24-5): Quantitative Comparator Evidence for Scientific Selection


Arg-Leu Plasma Half-Life and Hydrolysis Rate Compared to Gly-Leu and Phe-Leu

Arg-Leu exhibits a significantly shorter plasma half-life and a markedly greater rate of hydrolysis by plasma enzymes compared to the glycine-terminated analog Gly-Leu [1]. This data is derived from a systematic in vivo rat study evaluating the effect of N-terminal amino acid substitution on dipeptide pharmacokinetics. The accelerated metabolism of Arg-Leu makes it a more suitable substrate for assays requiring rapid clearance or investigating amino acid uptake via dipeptide transporters that are not rate-limited by plasma hydrolase activity.

Plasma Stability Metabolism In Vivo Pharmacology

Comparative Efficacy of Arg-Leu vs. Leu-Arg in Supporting Macrophage Nitric Oxide Production

In chicken macrophage (HD11) cultures, L-arginyl-L-leucine (Arg-Leu) demonstrated 38% of the efficacy of free L-arginine in supporting nitrite (NO) production at a 0.15 mM concentration, which increased to 58% at 1.0 mM [1]. Critically, its reversed-sequence isomer, L-leucyl-L-arginine (Leu-Arg), was significantly more effective, achieving 89% and 93% efficacy at the same respective concentrations [1]. This differential performance indicates that the dipeptide sequence and the position of the arginine residue dictate its utility as an extracellular substrate for NO synthesis.

Immunology Cell Culture Nutrient Uptake Nitric Oxide

Isomeric Discrimination by Mass Spectrometry: Arg-Leu vs. Other Arg-Containing Dipeptides

Electrospray ionization-ion trap mass spectrometry (ESI-ITMS) combined with the kinetic method enables the isomeric discrimination of N-terminal vs. C-terminal arginine-containing dipeptides. Arg-Leu was identified as one of several reference analytes (along with Arg-Phe, Pro-Arg, and Phe-Arg) that provide exceptional discrimination (Riso > 2.0) for the majority of N- and C-terminal Arg-containing peptides tested [1]. This property makes Arg-Leu a valuable standard for developing and validating analytical methods that distinguish between isomeric dipeptides in complex biological samples.

Analytical Chemistry Proteomics Mass Spectrometry Peptide Identification

DMSO Solubility of Arg-Leu for In Vitro Assay Preparation

Arg-Leu exhibits a defined solubility of 4.17 mg/mL (14.51 mM) in DMSO under sonication . This quantitative solubility parameter is essential for preparing stock solutions for cell-based assays or biochemical experiments. The amphipathic nature of the molecule, due to the combination of a polar arginine and a hydrophobic leucine residue, contributes to this specific solubility profile . Knowing the exact solubility in a common solvent like DMSO allows for precise concentration calculations, minimizing assay variability and ensuring reproducible results.

Solubility Formulation In Vitro Assays

Optimal Research Use Cases for Arg-Leu (CAS 1188-24-5) Based on Differentiated Evidence


Investigating Amino Acid Transporter Kinetics and Dipeptide Metabolism

Given its rapid plasma hydrolysis relative to Gly-Leu [1] and differential cellular utilization compared to Leu-Arg [2], Arg-Leu is an ideal substrate for studies focused on peptide transporter 1 (PEPT1) kinetics or the role of extracellular peptidases in amino acid scavenging. Researchers can leverage its known metabolic profile to design experiments that discriminate between uptake of intact peptide versus free amino acid after extracellular cleavage. The compound's defined solubility in DMSO facilitates the preparation of precise concentration gradients for such kinetic assays.

Calibration Standard for Isomeric Discrimination in Targeted Metabolomics

Arg-Leu serves as a high-performance reference standard for mass spectrometry-based assays that require the resolution of isomeric dipeptide pairs. Its documented exceptional discrimination factor (Riso > 2.0) in the kinetic method [3] makes it a reliable calibrant for ensuring instrument sensitivity and method robustness when analyzing complex biological matrices where both Arg-Leu and Leu-Arg may be present. This is critical for accurate quantitation in metabolomics and biomarker discovery studies.

Substrate Delivery System for Arginine in Cell Culture Models

For cell culture systems where direct arginine supplementation is undesirable or where controlled, slow-release of arginine is required, Arg-Leu can function as a prodrug-like substrate. The data show that it is less efficient than Leu-Arg at delivering arginine for NO production [2], but this lower efficacy can be advantageous in titrating the arginine dose to avoid feedback inhibition or to study the effects of sub-saturating arginine concentrations on cellular processes like mTORC1 signaling or T-cell activation [4].

Tool for Probing Peptide-Protein Interaction Interfaces

The amphipathic nature of Arg-Leu, with its cationic arginine and hydrophobic leucine side chains, positions it as a useful short probe for investigating hydrophobic binding pockets or charged interaction surfaces on target proteins . Its small size minimizes steric hindrance while allowing for focused interaction mapping. This application is directly supported by its origin as a peptide discovered through peptide screening methodologies aimed at identifying functional binding motifs .

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